5-Bromo-2-ethoxy-3-methylbenzaldehyde
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Overview
Description
5-Bromo-2-ethoxy-3-methylbenzaldehyde: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol It is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methylbenzaldehyde typically involves the bromination of 2-ethoxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-ethoxy-3-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidation: 5-Bromo-2-ethoxy-3-methylbenzoic acid
- Reduction: 5-Bromo-2-ethoxy-3-methylbenzyl alcohol
- Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of brominated benzaldehydes on cellular processes. It is also employed in the development of new biochemical assays and diagnostic tools .
Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
5-Bromo-2-methylbenzaldehyde: Lacks the ethoxy group, having only a bromine and methyl group attached to the benzaldehyde core.
Uniqueness: 5-Bromo-2-ethoxy-3-methylbenzaldehyde is unique due to the presence of both an ethoxy and a methyl group on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLULZQCIHQTXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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